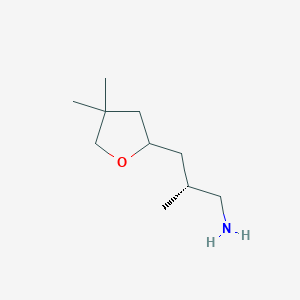![molecular formula C20H18ClN3O5S2 B2461172 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 872196-94-6](/img/no-structure.png)
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 479.95. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of derivatives of this compound for antimicrobial applications. A study by Mallikarjunaswamy et al. focused on synthesizing a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives. These compounds were evaluated for their in vitro antimicrobial activity, showcasing promising results against various microorganisms. The compounds were characterized using elemental analyses, FT-IR, 1H NMR, and LC–MS spectral studies, confirming their potential as antimicrobial agents (Mallikarjunaswamy et al., 2017).
Cancer Treatment
The compound and its derivatives have also been explored for their anticancer properties. A study conducted by Ghorab et al. synthesized sulfonamide derivatives and screened them for anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One of the compounds showed significant potency, indicating the potential of these derivatives in cancer treatment. The study employed various nitrogen nucleophiles to synthesize these derivatives, highlighting a new avenue for the development of cancer therapeutics (Ghorab et al., 2015).
Enzyme Inhibition
Another dimension of research involves the inhibition of specific enzymes by these compounds. Siddiqui et al. synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This study provides insight into the molecular docking of these compounds, revealing their interaction with the enzyme's active sites and offering a foundation for further exploration in enzyme inhibition (Siddiqui et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-chlorobenzenesulfonyl chloride, which is then reacted with 2-mercapto-5-(4-ethoxyphenyl)pyrimidine to form the second intermediate, 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "2-mercapto-5-(4-ethoxyphenyl)pyrimidine", "N-(4-ethoxyphenyl)acetamide", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride", "4-chlorobenzenesulfonic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide to form 4-chlorobenzenesulfonyl chloride.", "Step 2: Synthesis of 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide intermediate", "2-mercapto-5-(4-ethoxyphenyl)pyrimidine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and methanol to form the intermediate.", "Step 3: Synthesis of final product", "The intermediate is reacted with N-(4-ethoxyphenyl)acetamide in the presence of chloroform and sodium hydroxide to form the final product.", "The product is then purified by recrystallization using a solvent such as methanol.", "The purity of the final product is confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.", "The product can be further characterized using techniques such as mass spectrometry and X-ray crystallography." ] } | |
CAS RN |
872196-94-6 |
Product Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Molecular Formula |
C20H18ClN3O5S2 |
Molecular Weight |
479.95 |
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-7-5-14(6-8-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-9-3-13(21)4-10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
FTJBWOWFQYMYCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



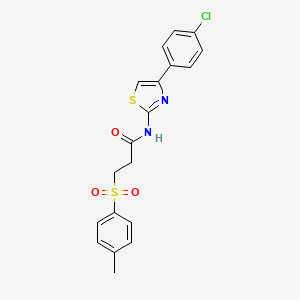
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)

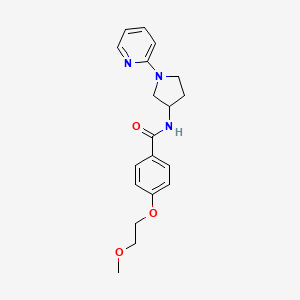
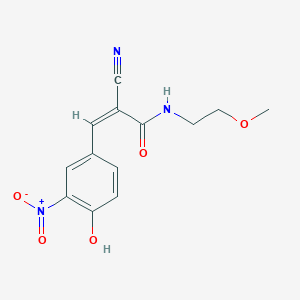

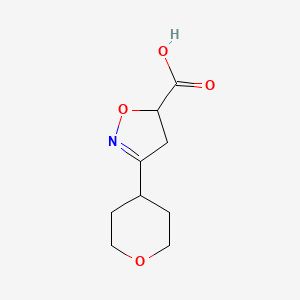
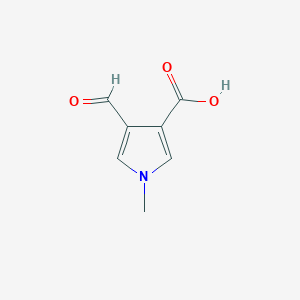
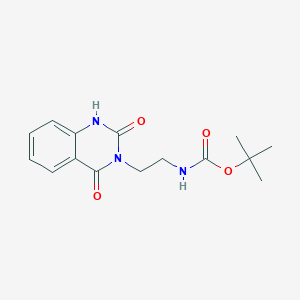
![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)
![5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2461108.png)
